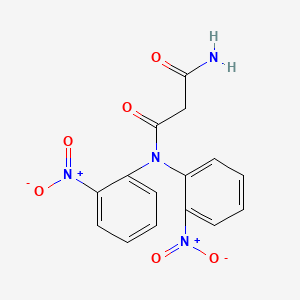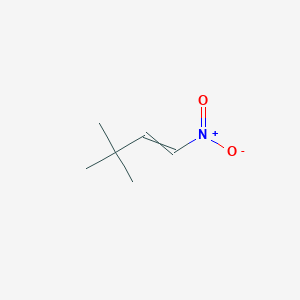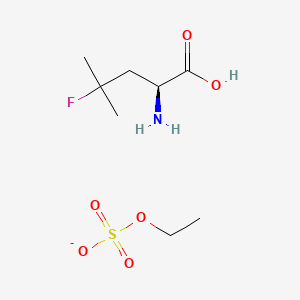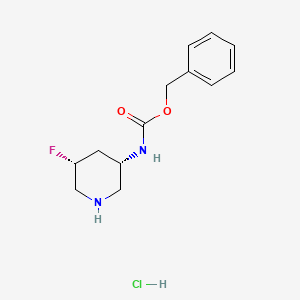
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is also known by its IUPAC name, (E)-2-methyl-3-(pyridin-3-yl)acrylic acid hydrochloride . This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-3-pyridin-3-ylprop-2-enoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be targeted.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-pyridin-3-ylprop-2-enoic acid: The non-hydrochloride form of the compound.
3-Pyridin-3-ylprop-2-enoic acid: A similar compound lacking the methyl group.
2-Methyl-3-pyridin-3-ylpropanoic acid: A compound with a saturated carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H |
Clé InChI |
YDNGUUQQCFHXSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CN=CC=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
